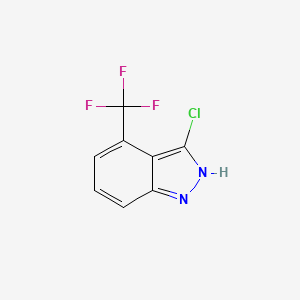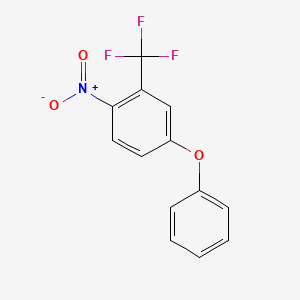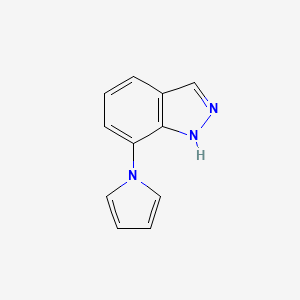![molecular formula C15H19N3O4 B1405631 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid CAS No. 1427461-04-8](/img/structure/B1405631.png)
1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid
描述
1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole core with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.
作用机制
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their structural similarity to purine .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of the imidazole ring .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Benzimidazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .
生化分析
Biochemical Properties
1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives are known to inhibit certain enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapies . The compound’s interaction with these enzymes often involves binding to the active site, thereby blocking the enzyme’s activity and preventing the progression of the biochemical pathway.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are crucial for cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation or altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues or organs. Understanding the dosage-dependent effects of the compound is crucial for determining its therapeutic window and ensuring its safe use in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to a decrease in the availability of nucleotides for DNA replication and repair. This inhibition can have downstream effects on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in target tissues. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach the intended site of action to exert its effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with DNA or transcription factors, or it may accumulate in the cytoplasm to modulate enzyme activity. The precise localization of the compound can determine its specific effects on cellular processes.
准备方法
The synthesis of 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1H-benzimidazole and tert-butyl carbamate.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Formation of the Benzimidazole Core: The protected amino group is then introduced to the benzimidazole core through a series of condensation reactions.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine
科学研究应用
1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting microbial infections and cancer.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its structural similarity to biologically active molecules.
Chemical Synthesis: It is employed as a building block in the synthesis of complex organic molecules, including natural products and synthetic analogs
相似化合物的比较
1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid can be compared with other benzimidazole derivatives:
1H-Benzimidazole-5-carboxylic acid: Lacks the Boc-protected amino group, making it less versatile in synthetic applications.
2-(tert-Butoxycarbonyl)aminoethyl benzimidazole: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.
Benzimidazole-5-carboxylic acid derivatives: Various derivatives with different substituents on the benzimidazole ring, each with unique properties and applications
属性
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)16-6-7-18-9-17-11-8-10(13(19)20)4-5-12(11)18/h4-5,8-9H,6-7H2,1-3H3,(H,16,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLSHXGYRKRZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=NC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Bromoimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1405553.png)
![2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromide](/img/structure/B1405554.png)






![1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B1405561.png)

![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)
